2-(Dicyclohexylphosphino)-2'-isopropylbiphenyl

描述

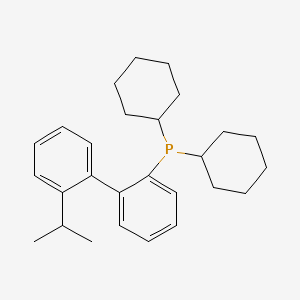

2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl is a phosphine ligand known for its application in asymmetric catalysis due to its P-chiral center and rigid structure, which enhances enantioselectivity. This compound, commonly referred to as Ruphos, has a molecular formula of C30H43O2P and a molecular weight of 466.6 g/mol . It is characterized by a biphenyl backbone substituted with isopropoxy groups at the 2’ and 6’ positions and a dicyclohexylphosphino group at the 2 position .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl involves several steps. One common method includes the reaction of 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid, followed by the addition of polyphosphoric acid. The mixture is then heated to 120°C under an air atmosphere. The resulting product is purified through column chromatography using a silica gel and ethyl acetate-hexane mixture .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl .

化学反应分析

Types of Reactions

2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl undergoes various types of reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and transition metals like palladium for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal complexes that are used in catalytic processes .

科学研究应用

Catalytic Applications

Palladium-Catalyzed Reactions

CyJohnPhos is primarily recognized for its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions. Its bulky structure enhances the reactivity of palladium complexes, making it suitable for a variety of transformations:

- Suzuki Coupling Reactions : CyJohnPhos facilitates the coupling of aryl halides with boronic acids to form biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals .

- Amination Reactions : It is employed in the synthesis of aromatic amines from aryl halides and triflates, showcasing its utility in generating amine derivatives that are important in drug development .

- Borylation and Silylation : The ligand is also effective in palladium-catalyzed borylation and silylation reactions, contributing to the formation of organoboron and organosilicon compounds, respectively .

- Oxidation of Alcohols : CyJohnPhos has been utilized in the oxidation of alcohols to carbonyl compounds in the presence of chlorobenzenes, demonstrating its versatility in oxidation reactions .

Table 1: Summary of Catalytic Reactions Involving CyJohnPhos

| Reaction Type | Description | Key Applications |

|---|---|---|

| Suzuki Coupling | Coupling of aryl halides with boronic acids | Synthesis of biaryl compounds |

| Amination | Formation of aromatic amines | Drug synthesis |

| Borylation | Formation of organoboron compounds | Material science |

| Silylation | Formation of organosilicon compounds | Silicon-based materials |

| Oxidation | Conversion of alcohols to carbonyls | Organic synthesis |

Medicinal Chemistry

CyJohnPhos has been investigated for its potential applications in medicinal chemistry. Its role as a ligand can enhance the efficacy of various drug candidates by facilitating the development of complex organic molecules. Research has shown that ligands like CyJohnPhos can significantly influence the selectivity and yield of reactions that lead to biologically active compounds.

- Drug Development : The compound has been utilized in synthesizing intermediates for pharmaceuticals, particularly those targeting cancer and other diseases characterized by aberrant cellular proliferation .

Protein-Ligand Interactions

In addition to its catalytic roles, CyJohnPhos has been explored as a model compound for studying protein-ligand interactions. Its ability to bind proteins through hydrophobic interactions and hydrogen bonding allows researchers to investigate:

- Protein Folding : Understanding how small molecules affect protein folding can provide insights into diseases related to misfolded proteins .

- Drug Mechanisms : By studying how CyJohnPhos interacts with specific proteins, researchers can elucidate mechanisms of action for various drugs, aiding in the design of more effective therapeutics.

Environmental Impact Studies

Research involving CyJohnPhos has also extended into environmental chemistry, where it is used to assess how environmental factors influence protein structure and function. This aspect is crucial for understanding ecological impacts and developing environmentally friendly synthetic methods.

作用机制

The mechanism by which 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl exerts its effects involves its coordination to transition metals, forming complexes that act as catalysts in various reactions. The P-chiral center and rigid structure of the ligand enhance the enantioselectivity of these catalytic processes. The molecular targets include transition metals such as palladium, which facilitate the formation of metal-ligand complexes .

相似化合物的比较

Similar Compounds

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (XPhos): Known for its application in palladium-catalyzed cross-coupling reactions.

2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl (RuPhos): Similar to Ruphos but with different substituents, used in asymmetric catalysis.

Uniqueness

2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl is unique due to its specific substitution pattern and P-chiral center, which provide enhanced enantioselectivity and stability in catalytic reactions compared to other similar compounds .

生物活性

2-(Dicyclohexylphosphino)-2'-isopropylbiphenyl, commonly known as CyJohnPhos, is a monodentate biarylphosphine ligand notable for its air stability and bulky electron-rich structure. Its molecular formula is C24H31P, with a molecular weight of 350.48 g/mol. While CyJohnPhos is primarily recognized for its catalytic applications in organic synthesis, particularly in palladium-catalyzed reactions, its biological activity remains less explored. This article aims to summarize the available data regarding the biological activity of CyJohnPhos, including its potential toxicity and interactions.

CyJohnPhos is characterized by a unique balance of steric bulk and electronic richness, which enhances palladium-catalyzed reactions while maintaining stability under various conditions. The compound is typically presented as a white to light yellow crystalline powder.

| Property | Value |

|---|---|

| Molecular Formula | C24H31P |

| Molecular Weight | 350.48 g/mol |

| Appearance | White to light yellow crystalline powder |

Biological Activity Overview

The biological activity of CyJohnPhos has not been extensively documented in the literature. However, phosphine ligands, in general, are known to exhibit varying degrees of toxicity and biological interactions due to their ability to coordinate with metal centers. This section explores potential biological activities based on available data.

Toxicity and Biocompatibility

Case Studies and Research Findings

Research focusing on the biological implications of CyJohnPhos is sparse; however, some studies involving phosphine ligands provide insights into potential interactions:

- Palladium-Catalyzed Reactions : CyJohnPhos enhances the reactivity of palladium in cross-coupling reactions such as Suzuki coupling. This catalytic activity may indirectly influence biological systems by facilitating the synthesis of biologically active compounds.

- Potential Antiviral Activity : In a broader context, phosphine ligands have been explored for their antiviral properties when coordinated with metals like palladium or platinum. For example, certain metal-phosphine complexes have demonstrated antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV) .

- Mechanistic Studies : Investigations into the mechanisms by which phosphine ligands facilitate catalysis have revealed that these compounds can influence enzyme activity and metabolic pathways through their coordination chemistry .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique characteristics of CyJohnPhos that could influence its biological activity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | C25H33P | Used for Pd-catalyzed formation of α-arylketones |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | C30H43P | Bulky ligand enhancing reactivity in cross-coupling |

| 2-(Dicyclohexylphosphino)-5-methylbiphenyl | C24H31P | Similar reactivity profile but distinct steric properties |

属性

IUPAC Name |

dicyclohexyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h9-12,17-23H,3-8,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWWLQRSCJJOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633769 | |

| Record name | Dicyclohexyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251320-85-1 | |

| Record name | Dicyclohexyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。